molecular formula C23H19F3N6O3S2 B2781008 3-methoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 310449-63-9

3-methoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2781008
CAS No.: 310449-63-9
M. Wt: 548.56
InChI Key: KDGCHLPRBKCGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-methoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide features a complex heterocyclic architecture, integrating a methoxy-substituted benzamide core, a 1,2,4-triazole ring, a thioether linkage, and a thiazol-2-ylamino moiety.

Properties

IUPAC Name

3-methoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N6O3S2/c1-35-17-7-2-4-14(10-17)20(34)28-12-18-30-31-22(37-13-19(33)29-21-27-8-9-36-21)32(18)16-6-3-5-15(11-16)23(24,25)26/h2-11H,12-13H2,1H3,(H,28,34)(H,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGCHLPRBKCGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural elements:

  • Methoxy group : Enhances solubility and bioactivity.
  • Thiazole moiety : Known for antimicrobial and anticancer properties.
  • Triazole ring : Recognized for enzyme inhibition capabilities.

The molecular weight of this compound is approximately 494.6 g/mol . Its unique combination of functional groups suggests multiple interactions with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit various pathogens effectively. The presence of the thiazole ring in This compound may enhance its antimicrobial efficacy .

Anticancer Properties

Studies have highlighted the anticancer potential of similar compounds. For example, triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis of related compounds suggests that modifications in the thiazole and triazole rings can significantly influence their anticancer activity .

In a recent study, compounds with similar structural features exhibited IC50 values indicating potent activity against cancer cell lines, such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .

Enzyme Inhibition

The compound's structural characteristics suggest it may act as an enzyme inhibitor. Triazoles are known to inhibit enzymes involved in critical biological processes. For instance, molecular docking studies have indicated that similar compounds can inhibit tyrosine kinases, which are pivotal in cancer progression .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various thiazole-containing compounds. The results demonstrated that specific modifications led to enhanced cytotoxicity against cancer cell lines. For example, a derivative with a similar structure showed an IC50 value below that of doxorubicin, a standard chemotherapy drug .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives with thiazole and triazole rings were screened against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds exhibited bactericidal activity comparable to established antibiotics .

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
5-MethylthiazoleMethyl group on thiazole ringAntimicrobial properties
1,2,4-Triazole derivativesTriazole ring structureAntifungal and anticancer activities
Benzamide derivativesAmide functional groupVarious therapeutic effects

The unique arrangement of functional groups in This compound may offer enhanced solubility and bioactivity compared to other similar compounds lacking these features .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole and triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells while demonstrating selectivity against various tumor types . The incorporation of the thiazole moiety in 3-methoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide may enhance these effects, as similar compounds have shown promising results in inhibiting cell proliferation in human cancer cell lines .

Anticonvulsant Properties

The compound's structural components suggest potential anticonvulsant activity. Thiazole derivatives have been evaluated for their effectiveness in models of induced seizures, revealing that modifications to the thiazole structure can significantly influence anticonvulsant efficacy . This raises the possibility that this compound might exhibit similar properties.

Enzyme Inhibition

The compound's design suggests it may act as an inhibitor for various enzymes involved in disease pathways. For example, triazole derivatives have been reported to inhibit phosphatidylinositol 3-kinase pathways, which are crucial for cancer cell survival and proliferation . The specific interactions between the compound and target enzymes warrant further investigation to elucidate its mechanism of action.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various thiazole derivatives against human cancer cell lines (A549 lung adenocarcinoma and MCF7 breast cancer), compounds with structural similarities to this compound demonstrated IC50 values ranging from 10–30 µM. This suggests a strong potential for anticancer activity .

Case Study 2: Anticonvulsant Testing

In another investigation focused on anticonvulsant properties, several thiazole-based compounds were tested in picrotoxin-induced seizure models. Results indicated that modifications enhancing lipophilicity and electron-withdrawing groups significantly improved anticonvulsant efficacy. The structural features present in this compound align with those found effective in these studies .

Chemical Reactions Analysis

Nucleophilic Substitution at Thiazole Sulfur

The thiazole ring's sulfur atom participates in nucleophilic substitution reactions. In analogs, this site reacts with mercapto derivatives (e.g., thiourea or thiols) to form new thioether bonds . For example:
Reaction:
$$ \text{Thiazole-SH + R-X → Thiazole-S-R + HX} $$
Conditions:

  • Solvent: Dimethylformamide (DMF) or ethanol

  • Temperature: 60–80°C

  • Catalyst: Triethylamine (for deprotonation)

Outcome:
Substitution at the sulfur atom modifies bioactivity. For instance, introducing tetrazole or imidazole substituents enhances anticancer potency in related compounds .

Hydrolysis of Benzamide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Reaction:
$$ \text{Benzamide + H}_2\text{O/H}^+ \text{ or OH}^- → \text{Benzoic Acid + Amine} $$
Conditions:

  • Acidic: HCl (6M), reflux for 12–24 hours

  • Basic: NaOH (2M), 80°C for 8 hours

Outcome:
Hydrolysis disrupts the compound’s structural integrity, reducing receptor-binding affinity in pharmacological assays.

Demethylation of Methoxy Group

The methoxy group (-OCH₃) on the benzamide ring can undergo demethylation under strong acidic or oxidative conditions.
Reaction:
$$ \text{-OCH}_3 + \text{HI (aq)} → -\text{OH} + \text{CH}_3\text{I} $$
Conditions:

  • Hydroiodic acid (48%), reflux for 6–8 hours

Outcome:
Demethylation generates a phenolic hydroxyl group, altering electronic properties and enhancing hydrogen-bonding potential.

Triazole Ring Functionalization

The 1,2,4-triazole ring undergoes cyclization and substitution reactions. For example, reaction with trifluoroacetic anhydride forms fused heterocycles :
Reaction:
$$ \text{Triazole + CF}_3\text{CO}_2\text{O} → \text{Fused Pyrimidine Derivative} $$
Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 25°C (room temperature)

Outcome:
Cyclization products exhibit improved antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 1.7 µM in pancreatic cancer models) .

Thioether Oxidation

The thioether (-S-) group in the side chain oxidizes to sulfoxide or sulfone derivatives under controlled conditions.
Reaction:
$$ \text{-S-} + \text{H}_2\text{O}_2 → -\text{SO-} $$ (sulfoxide)
$$ \text{-SO-} + \text{H}_2\text{O}_2 → -\text{SO}_2- $$ (sulfone)
Conditions:

  • Oxidizing agent: Hydrogen peroxide (30%)

  • Solvent: Methanol, 0–5°C

Outcome:
Sulfone derivatives display enhanced metabolic stability and prolonged half-life in pharmacokinetic studies.

Key Findings

  • Thiazole Reactivity : Substitution at sulfur enhances anticancer activity, with IC₅₀ values as low as 23.30 ± 0.35 µM in lung adenocarcinoma models .

  • Triazole Modifications : Cyclization products show selectivity for cancer cells (e.g., 68.28% inhibition in colon cancer) .

  • Oxidative Stability : Sulfone derivatives resist enzymatic degradation, making them viable for prolonged therapeutic use.

This compound’s versatility in synthetic transformations positions it as a promising scaffold for developing targeted therapies, particularly in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole-Benzamide Scaffolds

Compounds such as N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) (MW 414.49) share the benzamide-triazole framework but differ in substituents. For instance, 8a lacks the thiazol-2-ylamino group and instead features an acetylated pyridine ring.

Triazole-Thione Derivatives

Compounds 7–9 from [] exhibit 1,2,4-triazole-3-thione tautomers with sulfonyl and difluorophenyl substituents. In contrast, the target compound’s thioether linkage may improve metabolic stability by resisting oxidation .

Thiazole-Containing Amides

The N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide in [] shares the benzamide-thiazole motif. Its 2,4-difluorophenyl group introduces electron-withdrawing effects, which may enhance enzymatic inhibition (e.g., PFOR enzyme).

Substituent Effects on Bioactivity

  • Trifluoromethyl vs. Halogens : The 3-(trifluoromethyl)phenyl group in the target compound increases electron-withdrawing effects and steric bulk compared to chloro or bromo substituents in analogues like 9c (). This could enhance binding to hydrophobic enzyme pockets.
  • Methoxy Benzamide: The methoxy group improves solubility relative to nonpolar substituents (e.g., methyl in 8d, ), balancing lipophilicity and aqueous solubility .

Comparative Data Table

Compound ID/Reference Molecular Weight Key Functional Groups Substituents Notable Properties/Bioactivity
Target Compound ~550.5* Benzamide, Triazole, Thioether 3-Trifluoromethylphenyl, Methoxy Hypothesized enzyme inhibition
8a () 414.49 Benzamide, Thiadiazole Acetyl, Methyl Moderate cytotoxicity (unreported IC₅₀)
7–9 () 400–450* Triazole-thione, Sulfonyl Difluorophenyl, X (H, Cl, Br) Confirmed tautomerism; enzyme inhibition potential
N-(5-chloro-thiazol-2-yl) () 284.68 Benzamide, Thiazole 2,4-Difluorophenyl PFOR enzyme inhibition

*Calculated based on structural formula.

Research Implications

The structural uniqueness of the target compound—particularly the trifluoromethylphenyl and thiazol-2-ylamino groups—positions it as a candidate for targeting enzymes or receptors requiring both hydrophobic and hydrogen-bonding interactions. Further in vitro studies are recommended to validate its bioactivity against models such as anaerobic pathogens (via PFOR inhibition) or cancer cell lines .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

The synthesis involves multi-step reactions, including thiazole ring formation, triazole functionalization, and benzamide coupling. Key steps include:

  • Thiazole Ring Formation : React thiourea with α-haloketones under acidic conditions to generate the thiazole core .
  • Triazole Functionalization : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety, ensuring precise pH control (pH 7–8) to avoid side reactions .
  • Benzamide Coupling : Employ carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF to link the methoxybenzamide group . Optimization Tip : Monitor reaction progress via TLC and HPLC to ensure intermediates are free of unreacted starting materials .

Q. How should researchers characterize this compound’s purity and structural integrity?

Q. What reaction mechanisms govern the compound’s reactivity with biological thiols (e.g., glutathione)?

The thioether (-S-) and thiazole groups are susceptible to nucleophilic attack. Proposed mechanisms:

  • Thioether Cleavage : Glutathione displaces the thioethyl group via SN2, forming a glutathione adduct and releasing 2-oxo-2-(thiazol-2-ylamino)ethanethiol .
  • Thiazole Ring Modification : Thiols may coordinate to the thiazole sulfur, altering electronic properties and bioactivity . Methodological Validation : Use LC-MS/MS to track adduct formation in simulated physiological buffers (pH 7.4, 37°C) .

Q. How can computational modeling predict this compound’s binding affinity for kinase targets?

Perform molecular docking (AutoDock Vina) and MD simulations (AMBER):

  • Target Selection : Prioritize kinases with hydrophobic pockets (e.g., EGFR, VEGFR) due to the compound’s trifluoromethylphenyl group .
  • Key Interactions :
  • Hydrogen bonding between the benzamide carbonyl and kinase hinge region.
  • π-π stacking of the triazole ring with aromatic residues (e.g., Phe832 in EGFR) .
    Validation : Compare docking scores (ΔG ≤ −8.0 kcal/mol) with experimental IC50 values from kinase assays .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. selectivity)?

Contradictions may arise from assay conditions or cellular models. Recommendations:

  • Dose-Response Curves : Test across a broad concentration range (1 nM–100 µM) to identify off-target effects .
  • Cell Line Panels : Use diverse cancer lines (e.g., NCI-60) to assess selectivity; prioritize melanoma and breast cancer models due to triazole-thiazole synergy .
  • Metabolic Stability : Evaluate hepatic microsomal degradation to rule out false negatives from rapid clearance .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous buffers during bioassays?

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes .
  • Structural Modifications : Introduce polar groups (e.g., -OH, -SO3H) at the benzamide para-position without disrupting pharmacophores .

Q. What analytical approaches differentiate degradation products from synthetic impurities?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and oxidative stress (H2O2).
  • HPLC-MS/MS : Compare degradation profiles with synthetic byproducts using orthogonal columns (C18 and HILIC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.